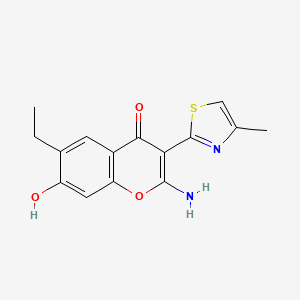![molecular formula C19H22O4 B5209257 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, also known as MMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MMB is a member of the family of benzaldehyde compounds and is often used as a precursor in the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to act as a modulator of certain enzymes and receptors in the body. 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to activate certain receptors in the body, including the TRPV1 receptor. This activation can lead to increased pain sensitivity and inflammation. 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has several advantages for use in lab experiments. It is a versatile precursor that can be used to synthesize a wide range of compounds. It is also relatively easy to synthesize and purify. However, there are some limitations to the use of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in lab experiments. It can be toxic in high doses and may have unwanted side effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde. One area of interest is its potential as a therapeutic agent. 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases. Another area of interest is its potential as a modulator of acetylcholinesterase activity. 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde may be useful in the treatment of neurological disorders such as Alzheimer's disease. Finally, there is interest in exploring the full range of compounds that can be synthesized using 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde as a precursor. This could lead to the development of new pharmaceuticals and materials.
Synthesemethoden
The synthesis of 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the reaction of 4-(2-methoxy-4-methylphenoxy)butanol with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified using column chromatography to obtain pure 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been used in a variety of scientific research applications. One of its most notable uses is in the synthesis of other compounds. 4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a versatile precursor that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
IUPAC Name |
4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-15-5-10-18(19(13-15)21-2)23-12-4-3-11-22-17-8-6-16(14-20)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKJECZOUEKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxy-4-methylphenoxy)butoxy]benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)
![10-(2-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5209202.png)


![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)